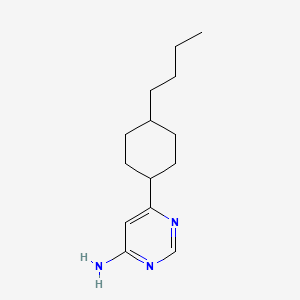

6-(4-Butylcyclohexyl)pyrimidin-4-amine

Description

6-(4-Butylcyclohexyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a butylcyclohexyl group at the 6-position and an amine group at the 4-position. Pyrimidines are a class of aromatic heterocyclic compounds that are widely studied due to their significant biological and pharmacological properties.

Properties

IUPAC Name |

6-(4-butylcyclohexyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZLUCSFRFKJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Butylcyclohexyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea.

Substitution at the 6-Position: The introduction of the butylcyclohexyl group at the 6-position can be achieved through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine derivative with a butylcyclohexyl halide under basic conditions.

Introduction of the Amine Group: The amine group at the 4-position can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate amine is reacted with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Butylcyclohexyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or butylcyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated derivatives, nucleophiles, and basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-(4-Butylcyclohexyl)pyrimidin-4-amine in cancer treatment. It has been evaluated for its inhibitory effects on various cancer cell lines, showing promising results in vitro against human liver (HepG2) and lung (A549) cancer cells. The compound's structure facilitates interaction with biological targets involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The compound appears to act by inhibiting specific kinases involved in tumor growth. For example, derivatives of related pyrimidine compounds have shown selective inhibition of c-Met kinases, which are often overexpressed in various cancers. This suggests that this compound may share similar pathways, warranting deeper investigation into its mechanism of action and specificity .

Biological Applications

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary assays indicate that it may possess inhibitory effects against certain bacterial strains, suggesting a dual role as both an anticancer and antimicrobial agent. This attribute is particularly valuable in the context of increasing antibiotic resistance.

Material Science

Liquid Crystals and Polymers

The unique molecular structure of this compound also positions it as a useful building block in material science. Its ability to form liquid crystalline phases makes it suitable for applications in advanced materials such as displays and sensors. Research indicates that compounds with similar structures can enhance the performance characteristics of liquid crystals, including thermal stability and optical properties.

Case Study 1: Anticancer Evaluation

A study conducted on various pyrimidine derivatives, including this compound, revealed significant antiproliferative activity against HepG2 and A549 cell lines. The IC50 values were determined using the MTT assay, demonstrating that modifications at the pyrimidine ring can lead to enhanced biological activity. This study underscores the importance of structural variations in developing effective anticancer agents .

Case Study 2: Antimicrobial Screening

In a separate investigation focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains. The study highlights the need for further exploration into the compound's mechanism and efficacy in vivo.

Mechanism of Action

The mechanism of action of 6-(4-Butylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context.

Comparison with Similar Compounds

Similar Compounds

6-(4-Methylcyclohexyl)pyrimidin-4-amine: Similar structure with a methyl group instead of a butyl group.

6-(4-Ethylcyclohexyl)pyrimidin-4-amine: Similar structure with an ethyl group instead of a butyl group.

6-(4-Propylcyclohexyl)pyrimidin-4-amine: Similar structure with a propyl group instead of a butyl group.

Uniqueness

6-(4-Butylcyclohexyl)pyrimidin-4-amine is unique due to the presence of the butylcyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The length and branching of the butyl group can influence the compound’s lipophilicity, solubility, and interaction with biological targets.

Biological Activity

6-(4-Butylcyclohexyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a unique substituent that may influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a butylcyclohexyl group at the 6-position. This structural configuration is significant as it may enhance the compound's hydrophobicity and steric properties, potentially leading to improved binding affinities for biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties . Similar pyrimidine derivatives have shown efficacy against pathogens such as Staphylococcus aureus and Vibrio cholerae . The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes, although specific pathways remain to be elucidated.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | Vibrio cholerae | TBD |

Anticancer Potential

Research into the anticancer potential of this compound is ongoing. Compounds in this class have been identified as inhibitors of cyclin-dependent kinases (CDK) such as CDK4/6, which are crucial for cell cycle regulation . Inhibition of these kinases can lead to reduced proliferation of cancer cells, making this compound a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in pharmacological profiles. For instance, the presence of bulky groups like butylcyclohexyl may enhance hydrophobic interactions with biological membranes, potentially increasing efficacy against certain pathogens or cancer cells .

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(tert-butyl)pyrimidin-4-amine | Contains a tert-butyl group | Simpler structure may yield different interactions |

| 6-cyclopropylpyrimidin-4-amine | Features a cyclopropyl group | Potential for distinct pharmacological profiles due to ring strain |

| 6-(3-methylphenyl)pyrimidin-4-amine | Contains an aromatic substituent | May enhance lipophilicity and membrane permeability |

Research Findings

Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to various molecular targets. These studies suggest that the compound may effectively bind to DNA-gyrase, an enzyme critical for bacterial DNA replication . Such interactions could explain its observed antimicrobial activity.

Case Studies

A notable case study involved synthesizing derivatives of pyrimidine compounds and evaluating their antimicrobial efficacy against a panel of bacteria and fungi. The study found that certain structural modifications led to enhanced activity against resistant strains, highlighting the importance of SAR in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.